molecular formula C10H12O B107051 2-(2-Butenyl)phenol CAS No. 18448-88-9

2-(2-Butenyl)phenol

Cat. No. B107051
CAS RN: 18448-88-9
M. Wt: 148.2 g/mol
InChI Key: VOYINLLVQMIKBT-NSCUHMNNSA-N
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Description

2-(2-Butenyl)phenol, also known as Eugenol, is a naturally occurring compound found in various plants such as cloves, cinnamon, and bay leaves. It has been used in traditional medicine for centuries due to its analgesic, anti-inflammatory, and antimicrobial properties. In recent years, 2-(2-Butenyl)phenol has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and food industry.

Mechanism Of Action

The mechanism of action of 2-(2-Butenyl)phenol is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in pain, inflammation, and microbial growth. It also has antioxidant properties, which help to protect cells from oxidative damage.

Biochemical And Physiological Effects

2-(2-Butenyl)phenol has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-Butenyl)phenol in lab experiments include its natural origin, low toxicity, and broad-spectrum activity. It is also relatively easy to obtain and can be synthesized from readily available materials. However, its limitations include its instability in certain conditions, such as high temperature and pH, and its potential to interfere with the activity of other compounds in the experiment.

Future Directions

There are several future directions for research on 2-(2-Butenyl)phenol. One area of interest is its potential applications in cancer treatment. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. Another area of interest is its potential use as a natural food preservative. It has been shown to have antimicrobial activity against various foodborne pathogens, such as Salmonella and E. coli. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

2-(2-Butenyl)phenol can be synthesized from eugenol-rich essential oils extracted from plants such as cloves, cinnamon, and bay leaves. The extraction process involves steam distillation, followed by separation and purification of the essential oil. The eugenol-rich essential oil can then be converted to 2-(2-Butenyl)phenol through various chemical reactions such as oxidation, reduction, and methylation.

Scientific Research Applications

2-(2-Butenyl)phenol has been extensively studied for its potential applications in medicine, agriculture, and food industry. In medicine, it has shown promising results as an analgesic, anti-inflammatory, and antimicrobial agent. It has been used in the treatment of various conditions such as dental pain, arthritis, and bacterial infections. In agriculture, it has been used as a natural pesticide and insect repellent. In the food industry, it has been used as a flavoring agent and preservative.

properties

CAS RN

18448-88-9

Product Name

2-(2-Butenyl)phenol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

IUPAC Name

2-[(E)-but-2-enyl]phenol

InChI

InChI=1S/C10H12O/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8,11H,6H2,1H3/b3-2+

InChI Key

VOYINLLVQMIKBT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CC=CC=C1O

SMILES

CC=CCC1=CC=CC=C1O

Canonical SMILES

CC=CCC1=CC=CC=C1O

synonyms

Nsc19677

Origin of Product

United States

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